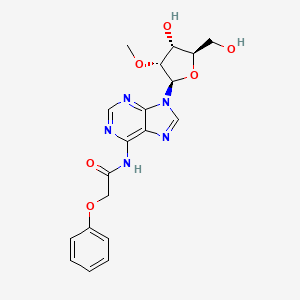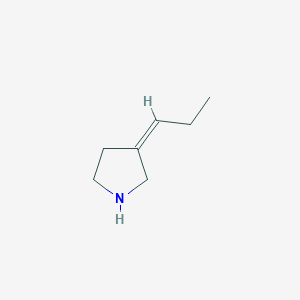
(3Z)-3-Propylidenepyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-Propylidenepyrrolidine: is an organic compound characterized by the presence of a pyrrolidine ring with a propylidene substituent in the Z-configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-Propylidenepyrrolidine typically involves the reaction of pyrrolidine with propylidene derivatives under specific conditions that favor the formation of the Z-isomer. Common synthetic routes include:
Aldol Condensation: This method involves the condensation of pyrrolidine with propanal in the presence of a base, followed by dehydration to yield the desired product.
Wittig Reaction: The Wittig reaction between pyrrolidine and a propylidene phosphonium ylide can also be employed to synthesize this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensations or Wittig reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the selective formation of the Z-isomer.
化学反应分析
Types of Reactions:
Oxidation: (3Z)-3-Propylidenepyrrolidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylidene group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds.
科学研究应用
Chemistry:
Catalysis: (3Z)-3-Propylidenepyrrolidine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of certain transformations.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Research has explored the potential of this compound derivatives as therapeutic agents, particularly in the treatment of neurological disorders.
Biochemical Studies: The compound is used in studies investigating enzyme interactions and metabolic pathways.
Industry:
Material Science: this compound is utilized in the development of novel materials with specific electronic and mechanical properties.
Agriculture: The compound and its derivatives are investigated for their potential use as pesticides and herbicides.
作用机制
The mechanism of action of (3Z)-3-Propylidenepyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, altering metabolic pathways and cellular functions.
相似化合物的比较
(E)-3-Propylidenepyrrolidine: The E-isomer of the compound, differing in the spatial arrangement of the propylidene group.
Pyrrolidine: The parent compound without the propylidene substituent.
3-Propylpyrrolidine: A saturated derivative with a propyl group instead of a propylidene group.
Uniqueness:
Structural Configuration: The Z-configuration of (3Z)-3-Propylidenepyrrolidine imparts unique chemical and biological properties compared to its E-isomer and other derivatives.
Reactivity: The presence of the propylidene group in the Z-configuration influences the compound’s reactivity and interaction with other molecules, making it distinct from similar compounds.
属性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC 名称 |
(3Z)-3-propylidenepyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h3,8H,2,4-6H2,1H3/b7-3- |
InChI 键 |
ZSIXFAYVZOLAHC-CLTKARDFSA-N |
手性 SMILES |
CC/C=C\1/CCNC1 |
规范 SMILES |
CCC=C1CCNC1 |
Pictograms |
Flammable; Corrosive |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone](/img/structure/B1494601.png)
![3-(5'-O-Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-6-methylpyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494602.png)
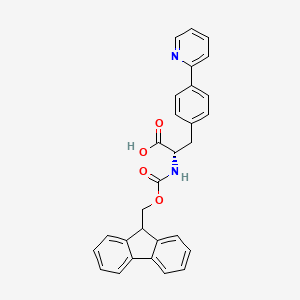
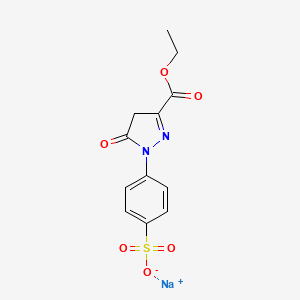
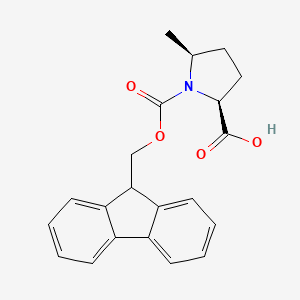
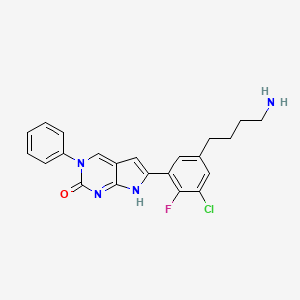
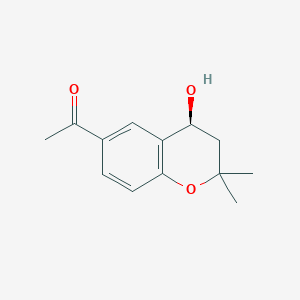
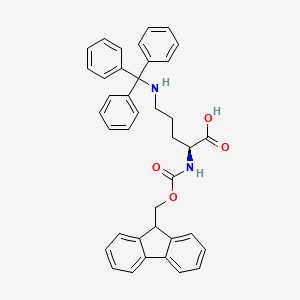
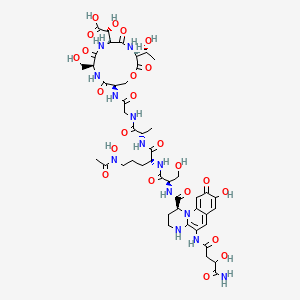
![5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1494647.png)
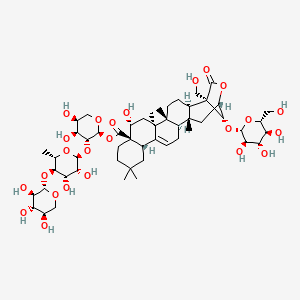
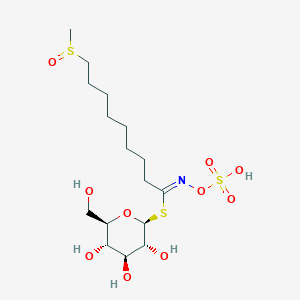
![(2S,16S,21R)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene](/img/structure/B1494669.png)
